5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione
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Overview
Description
5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused to a quinoline ring, with a phenyl group attached at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione can be achieved through a multicomponent reaction involving barbituric acid, aldehydes, and anilines. This one-pot reaction is efficient and allows for the facile synthesis of various derivatives by using different aldehydes and anilines . The reaction typically involves refluxing the reactants in a suitable solvent, such as chloroform, in the presence of a catalyst like trityl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the multicomponent reaction described above. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, such as alkyl or aryl groups, at specific positions on the molecule.
Scientific Research Applications
5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit tumor growth.
Biological Studies: It has been investigated for its antifungal, antimalarial, and antiviral activities.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione include other pyrimidoquinolines and related heterocyclic compounds, such as:
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione: Lacks the phenyl group at the 5-position.
Pyrimido[4,5-d]pyrimidines: Structurally similar but with different ring fusion patterns.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenyl group, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
91545-98-1 |
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Molecular Formula |
C17H11N3O2 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
5-phenyl-1H-pyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C17H11N3O2/c21-16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)18-15(14)19-17(22)20-16/h1-9H,(H2,18,19,20,21,22) |
InChI Key |
UMRLYJBNIRCHCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC4=CC=CC=C42)NC(=O)NC3=O |
Origin of Product |
United States |
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